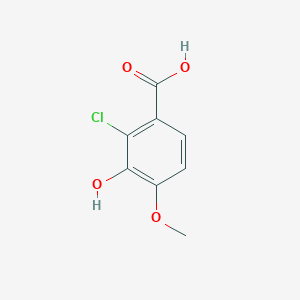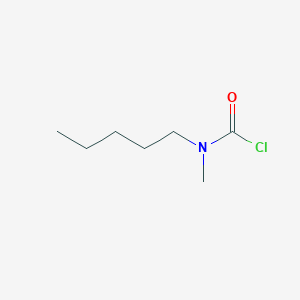
3-chloro-N-(3,5-dimethoxyphenyl)propanamide
Übersicht
Beschreibung
3-Chloro-N-(3,5-dimethoxyphenyl)propanamide (3-CPA) is a synthetic compound with a wide range of applications in the fields of medicinal chemistry and pharmacology. It is a versatile compound that can be used to synthesize a variety of compounds and has been studied for its potential therapeutic activity in a range of diseases. It has been used in the synthesis of several potential drugs and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
3-chloro-N-(3,5-dimethoxyphenyl)propanamide: serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for synthesizing a wide range of organic compounds. Researchers can introduce different functional groups at the chloro and amide positions to create novel molecules with potential applications in pharmaceuticals and materials science .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to develop new drugs. Its molecular backbone may be incorporated into potential therapeutic agents, particularly in the design of modulators for biological targets such as enzymes or receptors. The dimethoxyphenyl group could interact with biological systems, influencing pharmacokinetic and pharmacodynamic properties .
Chemical Biology Probes
The compound’s reactivity and structural features make it suitable for creating probes in chemical biology. It can be tagged with fluorescent groups or other markers to study biological processes at the molecular level. This can help in understanding the interaction between small molecules and proteins or other cellular components .
Material Science
In material science, 3-chloro-N-(3,5-dimethoxyphenyl)propanamide could be used to synthesize polymers or other advanced materials. Its ability to undergo various chemical reactions can lead to materials with unique properties like enhanced durability, flexibility, or electrical conductivity .
Agrochemical Research
This compound may find applications in agrochemical research. By modifying its structure, scientists can develop new pesticides or herbicides. The dimethoxyphenyl moiety could be crucial for the activity of these agrochemicals, affecting their potency and selectivity .
Analytical Chemistry
In analytical chemistry, 3-chloro-N-(3,5-dimethoxyphenyl)propanamide can be used as a standard or reference compound. It can help in the calibration of analytical instruments or serve as a comparison in the quantification of chemical substances in various samples .
Environmental Chemistry
The environmental fate of 3-chloro-N-(3,5-dimethoxyphenyl)propanamide can be studied to understand its degradation and persistence in the environment. This research can inform the development of safer and more sustainable chemicals .
Nanotechnology
Lastly, this compound could play a role in nanotechnology. It might be used to create nanoscale structures or coatings, potentially leading to the development of new nanodevices or nanomaterials with specific functions .
Wirkmechanismus
Target of Action
The primary targets of 3-chloro-N-(3,5-dimethoxyphenyl)propanamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-chloro-N-(3,5-dimethoxyphenyl)propanamide interacts with its target and exerts its effects .
Eigenschaften
IUPAC Name |
3-chloro-N-(3,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJIKACTNJJWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602714 | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,5-dimethoxyphenyl)propanamide | |
CAS RN |
915923-51-2 | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Phenylthiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B1627623.png)


![2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1627631.png)
